

Technical Guide: Target Identification of GSK3186899 in Leishmania

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical development candidate **GSK3186899**, with a specific focus on the methodologies employed to identify its molecular target in *Leishmania donovani*, the causative agent of visceral leishmaniasis (VL).

Introduction

Visceral leishmaniasis remains a significant global health threat, and the need for new, effective, and safe oral therapies is urgent.^{[1][2][3][4]} The current treatments for VL are hampered by issues of toxicity, cost, emerging resistance, and difficult administration routes.^[1] **GSK3186899** (also known as DDD853651) is a promising preclinical candidate from a novel pyrazolopyrimidine chemical series developed through phenotypic screening against *Leishmania donovani*.^{[1][2][3][4]} It demonstrates efficacy in a mouse model of VL and possesses favorable pharmacokinetic properties suitable for further development.^{[1][2]} This guide details the comprehensive mode-of-action studies that successfully identified and validated its primary molecular target within the parasite.

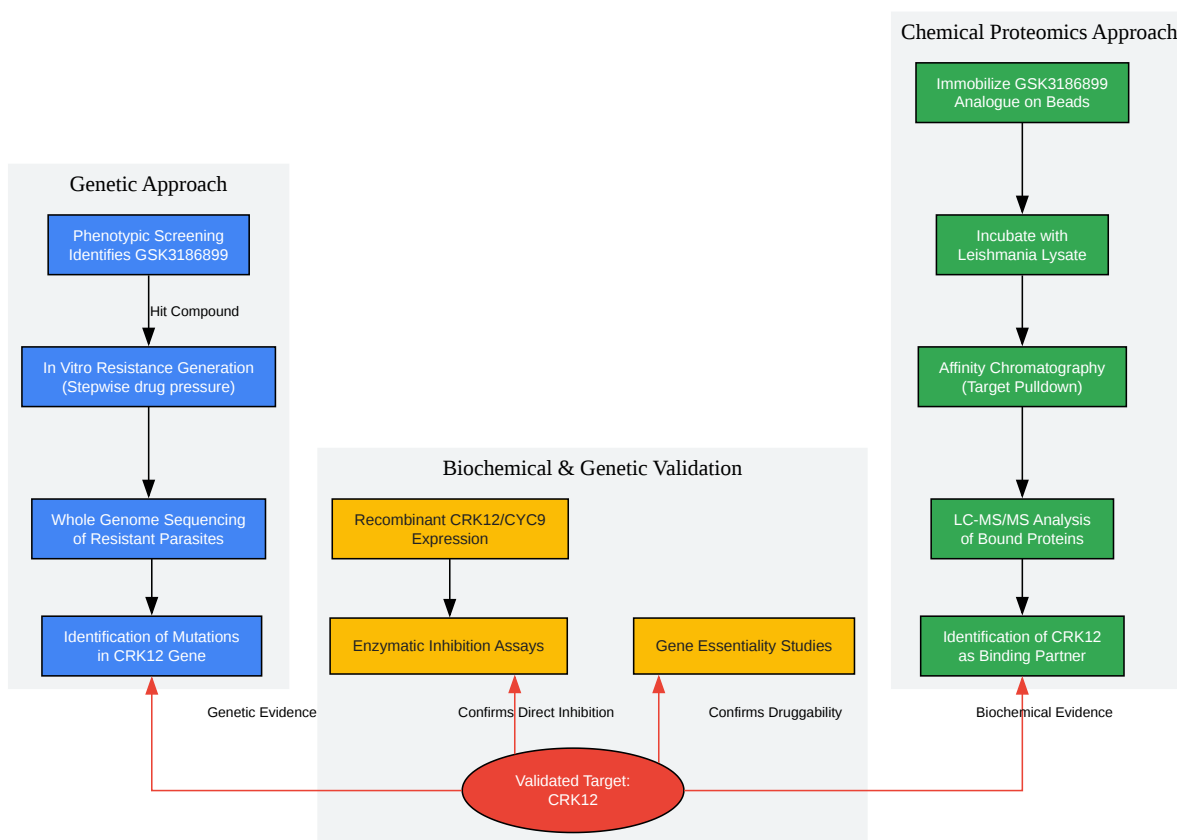
Quantitative Data Summary

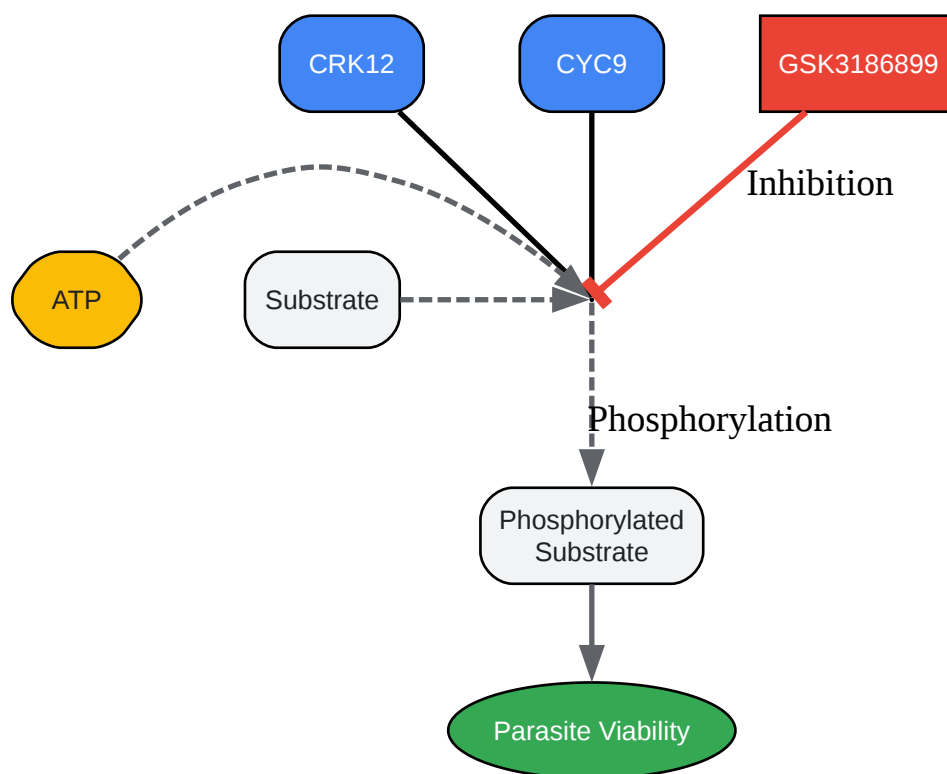
GSK3186899 exhibits potent anti-leishmanial activity across various assays. Its efficacy is comparable to or exceeds that of some current clinical drugs.

| Assay Type | Target Organism/Cell Line | Metric | Value | Reference Compound(s) |
|-------------------------|-------------------------------|------------------|---|--|
| Intra-macrophage Assay | L. donovani amastigotes | EC ₅₀ | 1.4 µM | Miltefosine: 0.9 µM; Paromomycin: 6.6 µM; Amphotericin B: 0.07 µM[5] |
| Axenic Amastigote Assay | L. donovani amastigotes | EC ₅₀ | 0.1 µM | N/A[5] |
| Host Cell Cytotoxicity | Mammalian THP-1 cells | EC ₅₀ | >50 µM | N/A[5] |
| In Vivo Mouse Model | L. donovani infection | Efficacy | 99% parasite reduction (at 25 mg/kg, b.i.d., 10 days) | Comparable to Miltefosine[5] |
| Kinase Inhibition | Recombinant L. donovani CRK12 | IC ₅₀ | 3 nM | N/A[6] |
| Kinase Inhibition | Leishmania parasite lysate | IC ₅₀ | CRK12: 3 nM; MPK9: 105–181 nM; CRK6: 194–363 nM | N/A[6] |

Target Identification and Validation Workflow

The identification of cdc-2-related kinase 12 (CRK12) as the principal target of **GSK3186899** was a multi-faceted process, combining genetic, proteomic, and biochemical approaches.[1][6][7] This strategy provides a high degree of confidence in the target's identity and its relevance to the compound's anti-parasitic activity.





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